(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Description

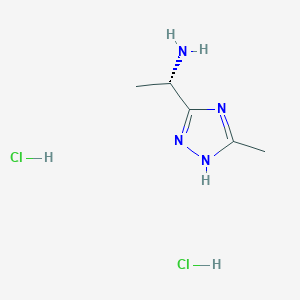

(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a chiral amine derivative featuring a 1,2,4-triazole ring substituted with a methyl group at the 5-position. The compound exists as the S-enantiomer and is stabilized as a dihydrochloride salt, enhancing its aqueous solubility and crystallinity. Its molecular formula is C₅H₁₂Cl₂N₄, with a molar mass of ~199.08 g/mol (exact mass depends on isotopic composition) . The stereochemistry and salt form are critical for its biological activity and physicochemical properties.

Properties

IUPAC Name |

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKQBFLHDHDODR-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NN1)[C@H](C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a triazole-derived compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring that is often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

- IUPAC Name: (S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

- CAS Number: 1803604-52-5

- Molecular Formula: C₅H₁₂Cl₂N₄

- Molecular Weight: 199.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to influence enzyme inhibition and receptor binding, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For example:

- A study demonstrated that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell proliferation .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Triazole A | HCT116 (Colon) | 6.2 |

| Triazole B | T47D (Breast) | 27.3 |

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may also possess neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several triazole derivatives and tested their anticancer activity against various cell lines. One derivative showed promising results with an IC₅₀ value lower than that of standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of triazole derivatives revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Triazole Ring

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

- Key Difference : Methyl group at the 4-position of the triazole ring (vs. 5-position in the target compound).

- Molecular Formula : C₅H₁₂Cl₂N₄ .

- Impact : Positional isomerism alters electronic distribution and steric interactions. The 4-methyl derivative may exhibit reduced metabolic stability due to differing enzyme binding affinities compared to the 5-methyl analog.

2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

Variants with Modified Substituents

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (1:1)

- Key Difference: Monohydrochloride salt (vs. dihydrochloride).

- Molecular Formula : C₅H₁₁ClN₄; Molar Mass: 162.62 g/mol .

- Impact : The dihydrochloride form of the target compound likely offers superior solubility in polar solvents compared to the 1:1 salt.

1-[3-[1-(2,2,2-Trifluoroethyl)-1,2,4-triazol-3-yl]pyrazin-2-yl]ethanamine

Compounds with Extended Backbones

2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine Dihydrochloride

- Key Difference : Branched propan-1-amine backbone (vs. ethanamine).

- Molecular Formula : C₆H₁₄Cl₂N₄; Molar Mass: 213.11 g/mol .

- Impact : Increased steric bulk may reduce binding affinity to target receptors but improve metabolic stability.

[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride

- Key Difference : Methanesulfonylmethyl substituent at the 5-position.

- Molecular Formula : C₅H₁₁ClN₄O₂S; Molar Mass: 226.68 g/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.